![molecular formula C18H18N4O2S B2608282 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole CAS No. 478076-98-1](/img/structure/B2608282.png)
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole
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Overview
Description
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzothiazole ring and a piperazine moiety substituted with a nitrobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that compounds containing a benzothiazole moiety exhibit significant antibacterial properties. The compound 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole has been evaluated for its efficacy against various Gram-positive and Gram-negative bacteria.
Key Findings:
- In Vitro Studies : The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) against strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways, leading to cell death.
Anticancer Properties
The benzothiazole derivatives have shown promise in cancer therapy, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study Highlights:
- Prostate Cancer : In preclinical models, this compound exhibited a tumor growth inhibition rate of approximately 30% after treatment over three weeks.
- Mechanism of Action : The compound is thought to bind to the colchicine site on tubulin, disrupting microtubule dynamics crucial for cell division. This action is particularly effective against multidrug-resistant cancer lines.
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound, especially in the context of neurodegenerative diseases such as Alzheimer's disease.
Findings:
- Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase activity, which is beneficial in enhancing cholinergic neurotransmission.
- Neuroprotection : It may protect neuronal cells from oxidative stress and apoptosis through its antioxidant properties.
Summary of Applications
Application Type | Key Findings | Mechanism of Action |
---|---|---|
Antibacterial | Effective against Gram-positive/negative bacteria | Disruption of cell wall synthesis |
Anticancer | Significant tumor inhibition in prostate cancer | Inhibition of tubulin polymerization |
Neuroprotective | Inhibition of acetylcholinesterase | Reduction of oxidative stress and apoptosis |
Mechanism of Action
The mechanism by which 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole exerts its effects involves interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole
- 2-[4-(4-Methylbenzyl)piperazino]-1,3-benzothiazole
Uniqueness
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and understanding complex biochemical pathways.
Biological Activity
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a benzothiazole core linked to a piperazine moiety with a nitrobenzyl substitution. This structural configuration is significant for its biological activity, as modifications to the benzothiazole nucleus can enhance therapeutic effects.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.
- Case Study : A study synthesized several benzothiazole derivatives, revealing that compounds with nitro substitutions significantly inhibited the proliferation of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The lead compound demonstrated IC50 values ranging from 1 to 4 µM, indicating strong cytotoxicity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
B7 | A431 | 2 |
B7 | A549 | 3 |
B7 | H1299 | 4 |
Antimicrobial Activity
Benzothiazole derivatives have also shown promise as antimicrobial agents. The presence of the nitro group enhances their efficacy against gram-positive bacteria.
- Research Findings : In a comparative study, several benzothiazole derivatives were tested against various bacterial strains. The results indicated that compounds with a 4-nitro substitution exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
Compound | Bacterial Strain | Activity (Zone of Inhibition) |
---|---|---|
Compound A | Staphylococcus aureus | 15 mm |
Compound B | Escherichia coli | 12 mm |
Compound C | Salmonella typhimurium | 18 mm |
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has been explored through various in vitro assays.
- Findings : Compounds similar to this compound have shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests a mechanism through which these compounds can modulate inflammatory responses .
Structure-Activity Relationship (SAR)
The efficacy of benzothiazole derivatives is often correlated with their chemical structure. For instance:
- Substituents : The introduction of electron-withdrawing groups like nitro at the para position significantly enhances anticancer activity.
- Linker Length : Variations in the piperazine linker length can affect binding affinity and biological activity.
Properties
IUPAC Name |
2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-22(24)15-7-5-14(6-8-15)13-20-9-11-21(12-10-20)18-19-16-3-1-2-4-17(16)25-18/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRMQNWNCVZXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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